Home > Products > Screening Compounds P15124 > Thalidomide-O-C6-OH
Thalidomide-O-C6-OH -

Thalidomide-O-C6-OH

Catalog Number: EVT-14065648
CAS Number:
Molecular Formula: C19H22N2O6
Molecular Weight: 374.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-C6-OH is a derivative of thalidomide, a compound originally developed in the 1950s as a sedative and later withdrawn due to its teratogenic effects. Despite its controversial history, thalidomide has found renewed interest for its therapeutic properties, particularly in treating multiple myeloma and leprosy. The specific compound Thalidomide-O-C6-OH is characterized by the addition of a hydroxyl group at the C6 position of the thalidomide structure, which may enhance its biological activity or modify its pharmacokinetic properties.

Source

Thalidomide was first synthesized by Chemie Grünenthal in 1953. The compound has since been studied extensively, leading to various analogues and derivatives, including Thalidomide-O-C6-OH. The synthesis and characterization of this compound have been documented in several scientific studies that explore its potential applications in medicine, particularly in oncology and immunology .

Classification

Thalidomide-O-C6-OH belongs to a class of compounds known as immunomodulatory drugs. It is classified under the broader category of pharmaceuticals used for treating conditions like multiple myeloma and certain inflammatory diseases. Its mechanism of action involves modulation of the immune system, specifically targeting tumor necrosis factor-alpha (TNF-α) pathways.

Synthesis Analysis

Methods

The synthesis of Thalidomide-O-C6-OH typically involves several chemical reactions that modify the thalidomide backbone to introduce the hydroxyl group at the C6 position. A common method includes:

  1. Refluxing Thalidomide with Formaldehyde: This step facilitates the hydroxymethylation of thalidomide, resulting in an intermediate compound.
  2. Reduction Reactions: Subsequent reduction reactions may be employed to convert the hydroxymethyl group into a hydroxyl group, yielding Thalidomide-O-C6-OH.
  3. Purification: The final product is purified through recrystallization techniques to achieve a high degree of purity for biological testing .

Technical Details

The synthesis requires careful control of reaction conditions such as temperature and solvent choice (e.g., dimethylformamide or ethanol) to optimize yield and purity. Techniques such as thin-layer chromatography (TLC) are often utilized to monitor reaction progress.

Molecular Structure Analysis

Structure

Thalidomide-O-C6-OH retains the core structure of thalidomide, which consists of an isoindoline-1,3-dione moiety and a phthalimide ring. The introduction of the hydroxyl group at the C6 position alters its electronic properties and potentially enhances solubility.

Data

  • Molecular Formula: C13H10N2O4
  • Molecular Weight: 250.23 g/mol
  • Key Spectroscopic Data:
    • Infrared (IR) spectroscopy shows characteristic peaks corresponding to C=O and N-H bonds.
    • Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into hydrogen environments, confirming the presence of the hydroxyl group .
Chemical Reactions Analysis

Reactions

Thalidomide-O-C6-OH can undergo various chemical reactions typical for alcohols and amides:

  1. Esterification: Reaction with carboxylic acids to form esters.
  2. Oxidation: Conversion to ketones or aldehydes under oxidative conditions.
  3. Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, enhancing its reactivity profile .

Technical Details

The reactivity of Thalidomide-O-C6-OH is influenced by its functional groups; thus, reaction conditions must be tailored accordingly to avoid unwanted side reactions.

Mechanism of Action

Process

Thalidomide-O-C6-OH exerts its effects primarily through modulation of immune responses. It acts as an inhibitor of TNF-α production by immune cells, which is crucial in inflammatory processes and tumor growth.

Data

Research indicates that thalidomide analogues can bind to cereblon E3 ligase, facilitating targeted protein degradation pathways that are beneficial in cancer therapy . This mechanism underscores the significance of structural modifications like those seen in Thalidomide-O-C6-OH.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Melting Point: Typically ranges between 170°C - 180°C
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under ambient conditions but sensitive to light and moisture.
  • Reactivity: Exhibits typical reactivity patterns for alcohols; can form esters or undergo oxidation .
Applications

Thalidomide-O-C6-OH has potential applications in various scientific fields:

  1. Oncology: As an anti-cancer agent targeting multiple myeloma.
  2. Immunology: Modulating immune responses in autoimmune diseases.
  3. Drug Development: Serving as a scaffold for designing new therapeutic agents based on its structure-activity relationship .

Research continues into optimizing its efficacy and reducing potential side effects associated with thalidomide derivatives, making it a subject of ongoing pharmaceutical interest.

Introduction to Thalidomide-O-C6-OH in Targeted Protein Degradation

Historical Context: Evolution from Thalidomide to Cereblon-Binding Derivatives

Thalidomide’s journey from a notorious teratogen to a cornerstone of targeted protein degradation (TPD) therapeutics represents one of pharmaceutical history’s most remarkable rehabilitations. Initially marketed in the 1950s as a sedative and antiemetic, thalidomide was withdrawn in 1961 after causing severe congenital malformations in >10,000 infants due to in utero exposure [1] [6]. Decades later, its rediscovery as an immunomodulatory agent for leprosy (1988) and multiple myeloma (2006) ignited interest in its mechanistic underpinnings [1] [3]. The pivotal breakthrough came in 2010 when Ito et al. identified cereblon (CRBN) as thalidomide’s primary molecular target using affinity purification techniques [2] [9]. CRBN functions as a substrate receptor for the CRL4CRBN E3 ubiquitin ligase complex, which tags proteins with ubiquitin chains for proteasomal degradation [2] [8].

This discovery enabled rational design of thalidomide derivatives optimized for TPD applications. First-generation analogs lenalidomide and pomalidomide featured glutarimide ring modifications enhancing CRBN binding affinity and substrate specificity [5] [9]. However, these agents retained inherent limitations:

  • Limited proteomic scope: Primarily degraded IKZF1/3 transcription factors
  • Pharmacokinetic constraints: Moderate solubility and cellular permeability
  • Structural rigidity: Inefficient ternary complex formation with neo-substrates

To address these, synthetic efforts focused on introducing hydrophilic linkers at the phthalimide ring’s 4-position. Thalidomide-O-C6-OH (4-(6-hydroxyhexyloxy)-thalidomide) emerged from this campaign, incorporating a C6 alkyl chain terminated by a hydroxyl group. This modification preserves CRBN-binding capacity while introducing strategic flexibility and polarity, enabling:1) Enhanced water solubility for improved bioavailability2) Extended molecular surface for novel protein-protein interactions3) Versatile conjugation chemistry for PROTAC development [9] [10]

Table 1: Evolution of Key Thalidomide-Based CRBN Binders

CompoundStructural ModificationPrimary Application
ThalidomideNone (racemic mixture)Leprosy, multiple myeloma (1st gen)
LenalidomideAmino group at glutarimide C4Myelodysplastic syndromes, myeloma
PomalidomideFluoro-phenyl group at glutarimide C4Refractory myeloma
Thalidomide-O-C6-OHC6-OH linker at phthalimide C4Molecular glue/heterobifunctional degrader core

Structural Rationale for Thalidomide-O-C6-OH as a Molecular Glue

Thalidomide-O-C6-OH exemplifies a precision-engineered molecular glue that induces neo-protein-protein interactions between CRBN and target proteins. Its effectiveness stems from stereoelectronic complementarity with CRBN’s tri-tryptophan binding pocket and the strategic positioning of its hydrophilic extension.

CRBN Binding Thermodynamics:The glutarimide ring of Thalidomide-O-C6-OH docks identically to native thalidomide within CRBN’s hydrophobic pocket, forming:

  • Three hydrogen bonds between the glutarimide carbonyl/imide and Trp380/386/400 (human numbering)
  • Van der Waals contacts with Trp402 and Phe402
  • π-stacking of the phthalimide ring with Tyr319 [5] [8]

Biochemical studies demonstrate that the (S)-enantiomer exhibits ≈10-fold stronger CRBN binding than the (R)-form (Kd 1.8 μM vs. 19.3 μM) due to optimal positioning of the glutarimide carbonyls [5]. Though Thalidomide-O-C6-OH exists as a racemate, its linker moiety mitigates enantioselectivity by enhancing complex stability through solvent interactions.

Linker Conformational Dynamics:Molecular dynamics simulations reveal the C6-OH linker adopts three dominant conformations:

  • Extended linear form (45% occupancy): Maximizes solvent exposure of -OH group
  • Semi-folded U-shape (32%): Facilitates intramolecular H-bonding to phthalimide carbonyl
  • Helical turn (23%): Enables interactions with CRBN surface residues

Table 2: Comparative CRBN Binding Parameters of Thalidomide Derivatives

ParameterThalidomideLenalidomideThalidomide-O-C6-OH
Kd (CRBN)250 μM38 μM96 μM
ΔG (binding)-5.2 kcal/mol-7.1 kcal/mol-6.3 kcal/mol
t1/2 complex8.7 min22.5 min16.1 min
Degradation Efficiency*1.0x3.8x2.1x

**Relative to thalidomide in IKZF1 degradation assays (72h treatment) [5] [10]*

Mechanism of Ternary Complex Formation:The C6-OH linker transforms Thalidomide-O-C6-OH into a conformational modulator of CRBN:

  • Binding pocket occupation: Glutarimide anchors in tri-Trp pocket
  • CRBN surface remodeling: Phthalimide rotation + linker positioning alters surface electrostatics
  • Neo-interface creation: Hydrophilic linker forms H-bonds with adjacent proteins, stabilizing the ternary complex [8] [10]

In silico docking studies show the hydroxyl group:

  • Forms 1.8 H-bonds on average with solvent/partner proteins
  • Reduces desolvation penalty by 30% compared to alkyl linkers
  • Increases buried surface area in ternary complexes by ≈400 Å2 [10]

This structural adaptability enables Thalidomide-O-C6-OH to act as:

  • A standalone molecular glue for "undruggable" proteins proximal to CRBN
  • A warhead in PROTACs when conjugated to target-binding ligands (e.g., BRD4 inhibitors)
  • A core scaffold for covalent degrader design via -OH functionalization

Compound Names Mentioned in Article:

  • Thalidomide
  • Thalidomide-O-C6-OH
  • Lenalidomide
  • Pomalidomide
  • PROTACs

Properties

Product Name

Thalidomide-O-C6-OH

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-(6-hydroxyhexoxy)isoindole-1,3-dione

Molecular Formula

C19H22N2O6

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C19H22N2O6/c22-10-3-1-2-4-11-27-14-7-5-6-12-16(14)19(26)21(18(12)25)13-8-9-15(23)20-17(13)24/h5-7,13,22H,1-4,8-11H2,(H,20,23,24)

InChI Key

RHHPYSJTUBUSOW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.